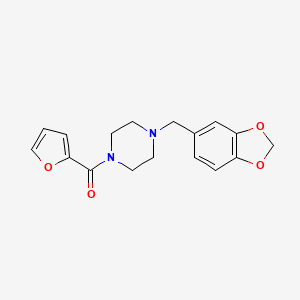
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide, also known as DCF, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including pharmacology, biochemistry, and physiology.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide may reduce inflammation and pain. 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide can inhibit the production of prostaglandins and reduce oxidative stress. In vivo studies have shown that 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide can reduce inflammation and pain in animal models of inflammation and pain. 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has also been found to have neuroprotective effects, as it can reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has high purity and stability. It is also relatively inexpensive compared to other compounds used in scientific research. However, 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the use of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide in scientific research. One direction is to study its potential use in the treatment of cancer. 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been found to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases. 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been found to have neuroprotective effects, and further studies could explore its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Additionally, further studies could explore the mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide and its potential use in other areas of scientific research.
合成法
The synthesis of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide involves the reaction between 2-fluoroaniline and 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide. This synthesis method has been optimized to produce high yields of 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide with high purity.
科学的研究の応用
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been found to have potential applications in various fields of scientific research. In pharmacology, 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. In biochemistry, 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been used to study the effects of oxidative stress on cellular function. In physiology, 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has been used to study the effects of inflammation on organ function. 2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-6-5-9(7-11(10)16)8-14(19)18-13-4-2-1-3-12(13)17/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWZDWWISHJUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-N-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(2-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5740306.png)
![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5740311.png)
![2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B5740324.png)

![1-[(2-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5740328.png)
![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5740337.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)
![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)

![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)

![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)